1,3-Diaminoanthracene-9,10-dione
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Overview
Description
1,3-Diaminoanthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their quinonic structure. These compounds are significant due to their diverse applications in various fields, including dye production, pharmaceuticals, and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diaminoanthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of anthracene followed by reduction to form the corresponding diamine . Another method includes the oxidative bromination of aminoanthracene-9,10-dione using nonanebis(peroxoic acid) as a stable peracid . This method is advantageous due to its stability and ease of preparation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diaminoanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinonic derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions, such as bromination, are common.
Common Reagents and Conditions
Oxidation: Nonanebis(peroxoic acid) is commonly used for oxidative bromination.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst are used.
Substitution: Bromine in sulfuric acid or nitrobenzene is used for bromination.
Major Products
Oxidation: Quinonic derivatives.
Reduction: Amine derivatives.
Substitution: Brominated anthracenedione derivatives.
Scientific Research Applications
1,3-Diaminoanthracene-9,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-diaminoanthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound’s quinonic structure allows it to intercalate into DNA, disrupting replication and transcription processes . Additionally, it can inhibit enzymes involved in cell proliferation, contributing to its anticancer properties .
Comparison with Similar Compounds
1,3-Diaminoanthracene-9,10-dione is unique compared to other similar compounds due to its specific substitution pattern and resulting properties. Similar compounds include:
1,4-Diaminoanthracene-9,10-dione: Known for its use in photoinitiator systems.
1,5-Diaminoanthracene-9,10-dione: Utilized in multicolor photoinitiator systems.
2,6-Diaminoanthracene-9,10-dione: Used in the synthesis of various dyes and pigments.
These compounds share similar core structures but differ in their substitution patterns, leading to unique properties and applications.
Properties
IUPAC Name |
1,3-diaminoanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNBZKEXRUZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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